ヨヒンビン塩酸塩

概要

説明

ヨヒンビン塩酸塩は、アフリカの樹木パウシニスタリア・ヨヒンベおよび南米の樹木アスピドスペルマ・ケブラチョブランコの樹皮に由来するインドールアルカロイドです 。主にアルファ2アドレナリン受容体拮抗作用で知られており、さまざまな研究プロジェクトで使用されてきました。 歴史的には、勃起不全の治療薬として、および動物の鎮静作用を逆転させるための獣医用薬として使用されてきました .

科学的研究の応用

Yohimbine Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a research reagent to study adrenergic receptors and their antagonists.

Medicine: It has been studied for its potential therapeutic effects in treating erectile dysfunction, cardiac inflammation, and other conditions

Industry: Yohimbine hydrochloride is used in the production of dietary supplements and pharmaceuticals.

作用機序

ヨヒンビン塩酸塩は、主にシナプス前アルファ2アドレナリン受容体を遮断することによってその効果を発揮します 。 この作用は、ノルエピネフリンとアドレナリンの放出を増加させ、血流の増加と生理学的反応の強化につながります 。 ヨヒンビンは、副交感神経活動を増加させ、交感神経活動を減少させることによって、末梢自律神経系にも影響を与えます .

類似の化合物:

ラウオルシン: 類似のアルファ2アドレナリン受容体拮抗作用を持つ別のインドールアルカロイド.

コリナンチン: ヨヒンベ樹皮に見られるアルカロイドで、同様の薬理学的効果があります.

独自性: ヨヒンビン塩酸塩は、アルファ2アドレナリン受容体に対する特定の親和性と、ヒトおよび獣医学における歴史的な使用により、独自性があります 。 ノルエピネフリンとアドレナリンの放出を増加させる能力は、他の類似の化合物とは異なります .

生化学分析

Biochemical Properties

Yohimbine hydrochloride primarily acts on the alpha-2-adrenergic receptors in the body . It blocks presynaptic alpha-2 adrenergic receptors, increasing sympathetic outflow and potentiating the release of norepinephrine from nerve endings . This leads to various physiological effects such as increased heart rate and blood flow .

Cellular Effects

Yohimbine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce lipopolysaccharide (LPS)-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in B16F10 mouse melanoma cells .

Molecular Mechanism

Yohimbine hydrochloride exerts its effects at the molecular level primarily through its action as an α2-adrenergic receptor antagonist . By blocking these receptors, yohimbine hydrochloride increases the release of neurotransmitters like norepinephrine, which can have a stimulating effect on the body .

Temporal Effects in Laboratory Settings

The effects of yohimbine hydrochloride have been observed to change over time in laboratory settings. For instance, it has been shown to significantly attenuate the LPS-mediated inflammatory markers expression in in-vitro models .

Dosage Effects in Animal Models

In animal models, the effects of yohimbine hydrochloride have been observed to vary with different dosages. For instance, it has been shown to significantly reduce the LPS-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in rats treated with different concentrations of yohimbine hydrochloride .

Metabolic Pathways

Yohimbine hydrochloride appears to undergo extensive metabolism in organs of high flow such as the liver or kidney . The precise metabolic fate of yohimbine hydrochloride has not been fully determined .

Transport and Distribution

While specific transporters or binding proteins for yohimbine hydrochloride have not been identified, it is known that the drug is distributed rapidly in the body, with a half-life between 0.4 and 15 minutes .

Subcellular Localization

Given its mechanism of action as an α2-adrenergic receptor antagonist, it is likely that it interacts with these receptors at the cell membrane .

準備方法

合成経路および反応条件: ヨヒンビン塩酸塩は、いくつかの方法で合成することができます。一般的な方法の1つは、パウシニスタリア・ヨヒンベの樹皮からヨヒンビンを抽出し、次に塩酸塩に変換することです。 抽出プロセスは通常、樹皮を粉末にしてから、酸とアルコール水溶液の混合溶媒で加熱して抽出することを含みます 。 次に、溶液をろ過して不純物を除去し、ヨヒンビンをエタノールまたはメタノール水溶液を使用して再結晶化します .

工業生産方法: 工業的な設定では、ヨヒンビン塩酸塩は、メタノールまたはエタノールなどの溶媒を使用してヨヒンベの木の樹皮からヨヒンビンを抽出して生成されます。 次に、抽出したヨヒンビンをクロマトグラフィー技術によって精製し、塩酸と反応させて塩酸塩に変換します .

化学反応の分析

反応の種類: ヨヒンビン塩酸塩は、加水分解、酸化、還元を含むさまざまな化学反応を起こします。

一般的な試薬および条件:

加水分解: pHが6〜7のレベルで、ヨヒンビン塩酸塩は加水分解されてヨヒンビン酸を生成します.

酸化と還元: ヨヒンビン塩酸塩を含む酸化および還元反応の特定の条件と試薬は、あまり一般的ではありませんが、その化学構造に基づいて推測できます。

主要な生成物: 加水分解の主要な生成物はヨヒンビン酸です .

4. 科学研究アプリケーション

ヨヒンビン塩酸塩は、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Rauwolscine: Another indole alkaloid with similar alpha-2 adrenergic antagonist properties.

Corynanthine: An alkaloid found in yohimbe bark with similar pharmacological effects.

Ajmalicine: Another alkaloid present in yohimbe bark with potential anti-anxiety and anti-depressant effects.

Uniqueness: Yohimbine Hydrochloride is unique due to its specific affinity for alpha-2 adrenergic receptors and its historical use in both human and veterinary medicine . Its ability to increase norepinephrine and adrenaline release sets it apart from other similar compounds .

特性

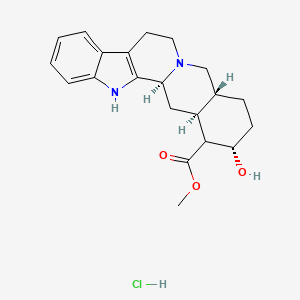

IUPAC Name |

methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZGJSEDRMUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6211-32-1, 65-19-0 | |

| Record name | Fauwolscine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimbine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。